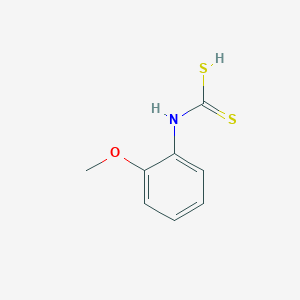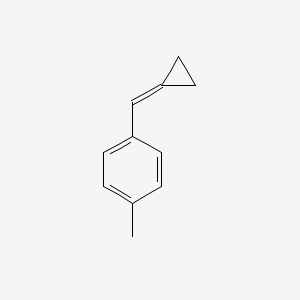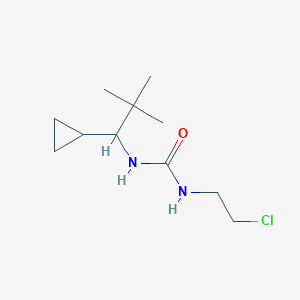
Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- is an organic compound with the molecular formula C14H14BrNO2S It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom at the 2-position, and methyl groups at the N and 4-positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- typically involves the following steps:
Nitration: The starting material, benzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: The amine group is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to introduce the methyl groups at the N and 4-positions.
Industrial Production Methods
Industrial production methods for benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- typically involve large-scale reactions using the same synthetic routes mentioned above. The reactions are carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is used in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways and targets.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes like carbonic anhydrase, leading to anticancer or antimicrobial effects . The bromine atom and methyl groups contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, N,4-dimethyl-: Lacks the bromine atom, which affects its reactivity and applications.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl group instead of a methyl group, leading to different chemical properties and applications.
Uniqueness
Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The combination of the bromine atom and methyl groups provides a distinct chemical profile that sets it apart from other benzenesulfonamide derivatives.
Eigenschaften
CAS-Nummer |
56751-79-2 |
|---|---|
Molekularformel |
C14H14BrNO2S |
Molekulargewicht |
340.24 g/mol |
IUPAC-Name |
2-bromo-N,4-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-8-9-14(13(15)10-11)19(17,18)16(2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI-Schlüssel |
OQNKXFQCVOHLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
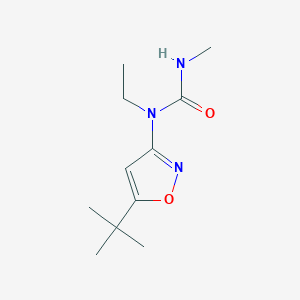
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
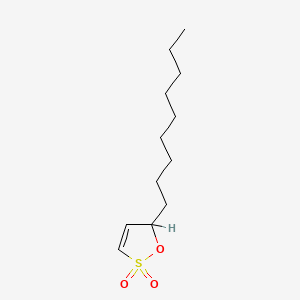

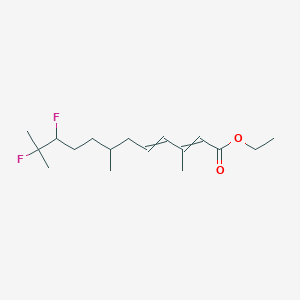
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)
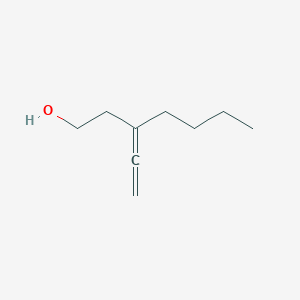
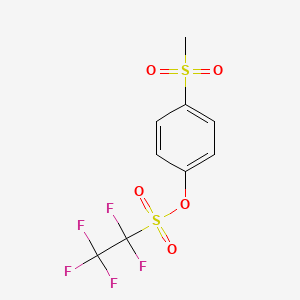
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)
